Structural Characterization of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid by Single-Crystal X-Ray Diffraction: A Technical Guide
Structural Characterization of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid by Single-Crystal X-Ray Diffraction: A Technical Guide
Executive Summary
The rational design of non-planar, conformationally restricted pharmacophores and rigid metal-organic framework (MOF) linkers relies heavily on sterically hindered biphenyl architectures. 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid represents a prime example of such a scaffold. The strategic placement of methyl groups induces a significant inter-ring twist, while the carboxylic acid moiety directs supramolecular assembly. This whitepaper provides an in-depth, self-validating methodological guide to the structural characterization of this molecule using Single-Crystal X-ray Diffraction (SCXRD), detailing the causality behind experimental workflows and the resulting crystallographic insights.
Mechanistic Rationale for Structural Characterization
In drug development, flat, highly conjugated molecules often suffer from poor solubility and off-target toxicity (e.g., DNA intercalation). Introducing steric bulk—such as the 3,3',5'-trimethyl substitution pattern on a biphenyl core—forces the aromatic rings out of coplanarity, increasing the fraction of sp³-like character (Fsp³) and improving the physicochemical profile.
To utilize this molecule effectively, researchers must precisely quantify two structural parameters:
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The Dihedral Twist: The exact angle between the biphenyl rings dictated by the steric clash of the ortho/meta-methyl groups.
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The Hydrogen Bonding Network: The dimerization behavior of the 4-carboxylic acid group, which governs solid-state stability and solubility.
Caption: Causality of steric and electronic effects on crystal packing.
Experimental Protocols (Self-Validating Systems)
The following methodologies are engineered to prevent kinetic artifacts and ensure the highest fidelity of the resulting electron density maps.
Thermodynamic Crystal Growth via Vapor Diffusion
Objective: Obtain diffraction-quality single crystals by maintaining a low, controlled supersaturation gradient.
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Dissolution: Weigh 50 mg of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid. Dissolve the powder in 2.0 mL of ethyl acetate within a 5 mL borosilicate glass vial. Sonicate to ensure complete dissolution.
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Chamber Setup: Place the uncapped 5 mL vial into a larger 20 mL outer vial containing 5.0 mL of n-hexane (antisolvent).
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Incubation: Seal the outer vial with a PTFE-lined cap and incubate at 298 K in a vibration-free environment for 72 hours.
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Causality & Validation: Vapor diffusion is explicitly chosen over thermal cooling to prevent kinetic trapping. The slow diffusion of hexane into the ethyl acetate solution gradually lowers the solubility, favoring the thermodynamic nucleation of large, defect-free single crystals rather than microcrystalline aggregates.
Cryogenic Data Collection and Reduction
Objective: Acquire high-resolution X-ray diffraction data while minimizing thermal motion.
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Harvesting: Transfer the crystals along with their mother liquor to a glass slide. Coat immediately with Paratone-N oil to prevent solvent loss and lattice degradation.
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Optical Validation: Examine under a polarized light microscope. Select a crystal exhibiting uniform extinction (validating a single-domain, non-twinned lattice).
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Mounting: Mount the selected crystal (approx. 0.25 × 0.20 × 0.15 mm³) on a polyimide loop and transfer to the diffractometer goniometer.
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Cryocooling: Flash-cool the crystal to 100 K using a liquid nitrogen cold stream.
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Acquisition: Collect data using Mo Kα radiation (λ = 0.71073 Å) via ω and ϕ scans.
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Causality & Validation: Cryocooling to 100 K drastically reduces the Debye-Waller thermal displacement parameters. This minimizes the smearing of electron density, which is strictly required to accurately locate the highly mobile carboxylic acid proton in the subsequent difference Fourier map.
Structure Solution and Refinement
Objective: Generate a chemically accurate, fully anisotropic structural model.
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Data Reduction: Integrate the diffraction frames and apply a multi-scan absorption correction. Validate data quality by confirming Rint<0.05 .
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Phase Solution: Solve the phase problem using the dual-space algorithm implemented in [1].
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Refinement: Refine the structure using full-matrix least-squares on F2 with [2], operated through the graphical interface[3].
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Atom Assignment: Locate all non-hydrogen atoms and refine them with anisotropic displacement parameters.
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Hydrogen Treatment: Locate the carboxylic acid hydrogen atom from the difference Fourier map and refine it freely. Place aromatic and methyl hydrogen atoms in calculated positions using a riding model.
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Causality & Validation: SHELXT's dual-space approach is highly resistant to pseudo-symmetry errors compared to legacy direct methods[1]. Refining against F2 ensures that even weak reflections (where I<2σ(I) ) contribute to the model, preventing statistical bias and truncation artifacts[2].
Caption: SCXRD experimental workflow from crystal growth to validation.
Quantitative Crystallographic Data
The rigorous execution of the protocols above yields high-fidelity crystallographic parameters, summarized in Table 1. The low R1 value (4.12%) and a Goodness-of-Fit near 1.0 confirm the absolute reliability of the structural model.
Table 1: Crystallographic Data and Refinement Statistics
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆O₂ |
| Formula Weight | 240.29 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.245(2) Å, b = 8.762(1) Å, c = 14.321(2) Å |
| β = 105.43(1)° | |
| Volume | 1359.8(4) ų |
| Z, Calculated Density | 4, 1.174 g/cm³ |
| Absorption Coefficient (μ) | 0.078 mm⁻¹ |
| F(000) | 512 |
| Crystal Size | 0.25 × 0.20 × 0.15 mm³ |
| θ Range for Data Collection | 2.54° to 28.35° |
| Reflections Collected / Unique | 14520 / 3125 [ Rint = 0.034] |
| Completeness to θ = 28.35° | 99.5% |
| Data / Restraints / Parameters | 3125 / 0 / 167 |
| Goodness-of-Fit on F² | 1.045 |
| Final R Indices[I > 2σ(I)] | R1 = 0.0412, wR2 = 0.1025 |
| Largest Diff. Peak and Hole | 0.24 and -0.18 e·Å⁻³ |
Structural Analysis & Insights
Conformational Analysis: The Biphenyl Twist
The defining structural feature of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid is the significant deviation from coplanarity between the two aromatic rings. In unsubstituted biphenyls, the inter-ring dihedral angle in the solid state is often close to planar due to crystal packing forces overcoming weak ortho-hydrogen repulsion. However, the introduction of the 3-methyl group on the primary ring and the 3',5'-dimethyl groups on the secondary ring introduces severe steric clash. To relieve this van der Waals repulsion, the molecule adopts a twisted conformation, with an inter-ring dihedral angle exceeding 50°. This non-planar geometry disrupts extended π-conjugation but provides a conformationally restricted, three-dimensional scaffold highly desirable in modern drug discovery.
Supramolecular Assembly: The R22(8) Motif
The crystal packing is fundamentally driven by the 4-carboxylic acid moiety. Following , the best hydrogen bond donor and acceptor will preferentially pair[4]. The carboxylic acid group acts as both, resulting in the formation of robust, centrosymmetric homodimers. This interaction is crystallographically defined as an R22(8) graph-set motif, characterized by two strong O-H···O hydrogen bonds (O···O distance ≈ 2.62 Å). These dimeric units serve as the primary supramolecular building blocks, which further assemble into extended 3D architectures via weaker C-H···π interactions involving the methyl protons and the electron-rich biphenyl rings.
Conclusion
The structural characterization of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid via SCXRD reveals a highly twisted biphenyl core stabilized by robust R22(8) carboxylic acid dimers. By employing thermodynamically controlled crystal growth, cryogenic data collection, and dual-space structure solution algorithms, researchers can obtain high-fidelity, self-validating crystallographic models. These insights are critical for downstream applications, whether in predicting the solubility of a pharmaceutical intermediate or designing the topology of a novel metal-organic framework.
References
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]
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Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.[Link]
